HMG-CoA Synthase Inhibitory Potency and Irreversible Covalent Mechanism Versus Statins and DU-6622 Stereoisomers
Hymeglusin inhibits rat liver cytoplasmic HMG-CoA synthase with an IC₅₀ of 0.12 μM via irreversible covalent modification of the catalytic Cys129 residue, forming a stable thioester adduct [1]. In contrast, lovastatin and simvastatin act as reversible competitive inhibitors of HMGCR, not HMGCS1, with IC₅₀ values for cholesterol biosynthesis inhibition in Hep G2 cells of 24 nM and 34 nM, respectively [2]. The synthetic β-lactone DU-6622 (2R,3R)-isomer, sharing stereochemistry with Hymeglusin, inhibits HMG-CoA synthase with a similar IC₅₀ of 0.098 μM; however, the (2S,3S)-isomer is 316-fold less potent (IC₅₀ = 31 μM) and preferentially inhibits pancreatic lipase (IC₅₀ = 27 μM) [3]. The kinetic parameters for Hymeglusin's irreversible inactivation of E. faecalis mvaS are K_I = 700 nM and k_inact = 3.5 min⁻¹, yielding an efficiency constant k_inact/K_I = 0.0050 nM⁻¹min⁻¹ [4]. This covalent irreversible mechanism is not replicated by statins, which bind non-covalently to HMGCR.
| Evidence Dimension | HMG-CoA synthase inhibitory potency and mechanism |
|---|---|
| Target Compound Data | IC₅₀ = 0.12 μM (rat liver HMGCS); irreversible covalent Cys129 modification; k_inact/K_I = 0.0050 nM⁻¹min⁻¹ (E. faecalis mvaS) |
| Comparator Or Baseline | Lovastatin: IC₅₀ = 24 nM (cholesterol synthesis, Hep G2), reversible competitive HMGCR inhibitor; Simvastatin: IC₅₀ = 34 nM (cholesterol synthesis, Hep G2); DU-6622 (2R,3R): IC₅₀ = 0.098 μM (HMGCS); DU-6622 (2S,3S): IC₅₀ = 31 μM (HMGCS), 27 μM (pancreatic lipase) |
| Quantified Difference | Hymeglusin inhibits HMGCS1 (upstream target) while statins inhibit HMGCR (downstream); Hymeglusin is 316-fold more potent on HMGCS than the (2S,3S) DU-6622 diastereomer; Hymeglusin shows no pancreatic lipase inhibition vs. (2S,3S) DU-6622 lipase IC₅₀ = 27 μM |
| Conditions | Isolated rat liver cytoplasmic HMG-CoA synthase (Greenspan 1993); Hep G2 cell cholesterol synthesis assay; E. faecalis mvaS recombinant enzyme kinetics |
Why This Matters
Procurement of Hymeglusin is essential when experimental design requires blockade at HMGCS1 rather than HMGCR, because statin-mediated HMGCR inhibition triggers feedback upregulation of HMGCS1, confounding pathway analysis.
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